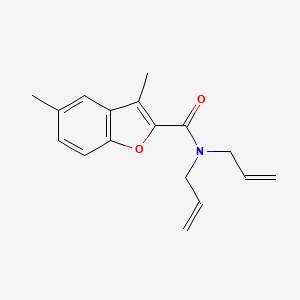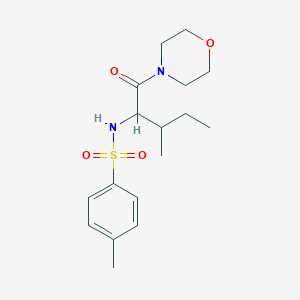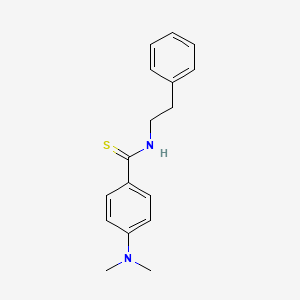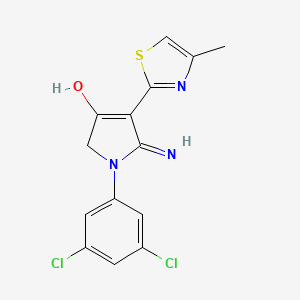![molecular formula C19H25N3O2S2 B5956643 [5-[1-[(2-Methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]thiophen-2-yl]-(1,4-oxazepan-4-yl)methanone](/img/structure/B5956643.png)
[5-[1-[(2-Methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]thiophen-2-yl]-(1,4-oxazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-[1-[(2-Methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]thiophen-2-yl]-(1,4-oxazepan-4-yl)methanone is a complex organic compound that features multiple functional groups, including a thiazole ring, a pyrrolidine ring, a thiophene ring, and an oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[1-[(2-Methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]thiophen-2-yl]-(1,4-oxazepan-4-yl)methanone can be approached through a multi-step synthetic route. Each step involves the formation of different rings and the introduction of functional groups. Here is a general outline of the synthetic route:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through the cyclization of amino acids or through the reduction of pyrroles.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through the cyclization of amino alcohols with epoxides.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound [5-[1-[(2-Methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]thiophen-2-yl]-(1,4-oxazepan-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring could lead to the formation of sulfoxides or sulfones, while reduction of the ketone group could yield the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, [5-[1-[(2-Methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]thiophen-2-yl]-(1,4-oxazepan-4-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound could be investigated for its potential biological activity. Compounds containing thiazole and pyrrolidine rings are often studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [5-[1-[(2-Methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]thiophen-2-yl]-(1,4-oxazepan-4-yl)methanone would depend on its specific application. For example, if it is being studied as a drug candidate, its mechanism of action would involve its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target and leading to a biological effect.
Comparison with Similar Compounds
Similar Compounds
[5-[1-[(2-Methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]thiophen-2-yl]-(1,4-oxazepan-4-yl)methanone: This compound is unique due to the presence of multiple functional groups and rings.
Thiazole Derivatives: Compounds containing thiazole rings are known for their biological activity.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings are often studied for their pharmacological properties.
Thiophene Derivatives: Thiophene-containing compounds are used in materials science and organic electronics.
Oxazepane Derivatives: Oxazepane rings are less common but are of interest for their potential biological activity.
Properties
IUPAC Name |
[5-[1-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]thiophen-2-yl]-(1,4-oxazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S2/c1-14-20-12-15(25-14)13-22-7-2-4-16(22)17-5-6-18(26-17)19(23)21-8-3-10-24-11-9-21/h5-6,12,16H,2-4,7-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHQCHXNKIHWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CN2CCCC2C3=CC=C(S3)C(=O)N4CCCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{(E)-[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5956564.png)
![methyl 2-[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B5956572.png)



![[1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B5956602.png)
![3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol](/img/structure/B5956605.png)
![2-amino-N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-6-propan-2-ylpyrimidine-4-carboxamide](/img/structure/B5956609.png)
![1-[cyclohexyl(methyl)amino]-3-[3-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5956610.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5956612.png)
![4-(4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-1-piperidinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5956633.png)
![1-ALLYL-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B5956635.png)

![3-[(4-Ethylpiperazin-1-yl)methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one](/img/structure/B5956644.png)
